1-({[(4-Tert-butylphenyl)methyl](methyl)amino}methyl)-4-phenylazetidin-2-one
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Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include its acidity or basicity, reactivity, and stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[[(4-tert-butylphenyl)methyl-methylamino]methyl]-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)19-12-10-17(11-13-19)15-23(4)16-24-20(14-21(24)25)18-8-6-5-7-9-18/h5-13,20H,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLNVFAXMBHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CN2C(CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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